

Molecular formula C₈H₉ClFN₃O synthesis pathways

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Compound of Interest

Compound Name: 4-(2-Chloro-5-fluoropyrimidin-4-yl)morpholine

CAS No.: 31646-53-4

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Technical Synthesis Guide: The C₈H₉ClFN₃O Scaffold Focus: 3-Amino-5-chloro-N-(2-fluoroethyl)picolinamide and Isomeric Heterocycles

Part 1: Executive Technical Overview

Target Molecule Analysis The molecular formula C₈H₉ClFN₃O represents a specific class of halogenated heterocyclic amides, most notably 3-amino-5-chloro-N-(2-fluoroethyl)picolinamide. [1] This structural motif is a "privileged scaffold" in medicinal chemistry, frequently serving as the hinge-binding fragment in Kinase Inhibitors (e.g., JAK, EGFR, or BTK inhibitors) or as a key intermediate in the synthesis of Factor Xa inhibitors.[1]

- **Molecular Weight:** 217.63 g/mol [1]
- **Core Topology:** Pyridine or Pyrazine ring functionalized with an exocyclic amide and a halogen.
- **Key Synthetic Challenge:** Regioselective functionalization of the pyridine ring (differentiating the C3-amino and C5-chloro positions) and the efficient coupling of the fluorinated amine

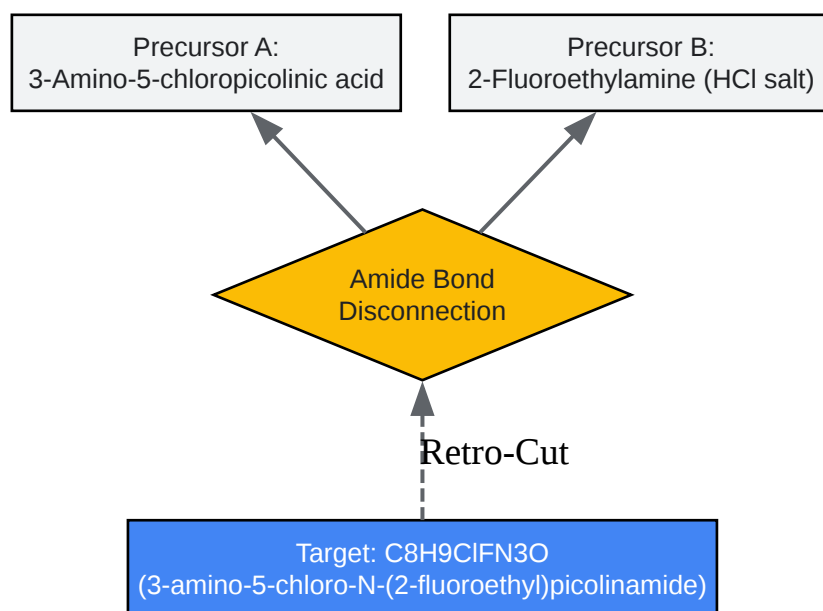
without elimination side-reactions.[1]

Strategic Synthesis Philosophy As a Senior Application Scientist, I advocate for a Convergent Synthesis Strategy over linear elaboration. This approach minimizes the handling of toxic fluorinated intermediates and allows for the late-stage introduction of the expensive fluoroethyl moiety. We will explore two primary pathways:

- The "Process Route" (Amide Coupling): High-yielding, scalable coupling of a substituted picolinic acid.[1]
- The "Catalytic Route" (Aminocarbonylation): A palladium-mediated approach ideal for library synthesis and diversity-oriented synthesis (DOS).

Part 2: Retrosynthetic Analysis & Pathway Logic

The retrosynthetic disconnection reveals two critical precursors: the halogenated heteroaromatic acid and the fluorinated alkyl amine.



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Figure 1: Retrosynthetic breakdown isolating the amide bond as the strategic coupling point.[1]

Part 3: Detailed Synthetic Pathways

Pathway A: The "Process Route" (HATU-Mediated Coupling)

Recommended for gram-to-kilogram scale synthesis.[1]

This pathway relies on the activation of the carboxylic acid using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium). We avoid thionyl chloride (

) here because the free amino group at position 3 can cyclize to form an unstable oxazinone intermediate or undergo self-polymerization under harsh acidic conditions.

Reagents & Conditions:

- Substrate: 3-Amino-5-chloropicolinic acid.
- Coupling Partner: 2-Fluoroethylamine Hydrochloride.
- Coupling Agent: HATU (1.2 equiv).
- Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv).
- Solvent: DMF (Dimethylformamide) or DMAc.

Mechanism & Critical Control Points:

- Activation: The carboxylate attacks HATU to form the active ester (O-At ester).[1]
- Selectivity: The C3-amino group is electron-donating but sterically hindered and less nucleophilic than the primary aliphatic amine of the coupling partner. However, chemoselectivity is critical.[1] The base must be added slowly to prevent the C3-amine from competing for the active ester.
- Fluorine Stability: 2-Fluoroethylamine is prone to HF elimination (forming vinyl amine -> acetaldehyde/ammonia) if the reaction temperature exceeds 60°C in the presence of strong bases.[1] Keep T < 25°C.

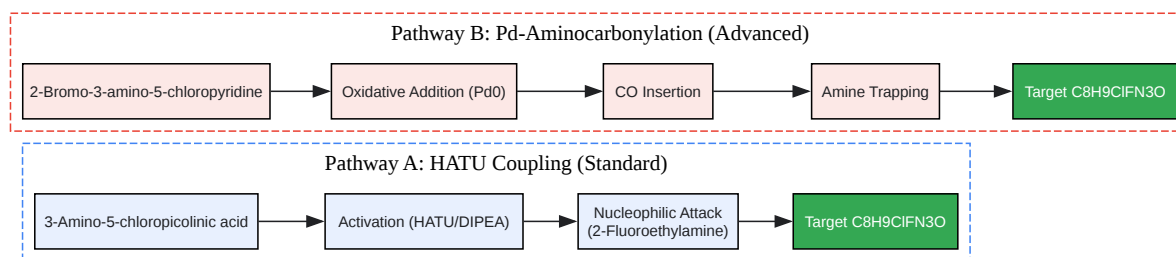
Pathway B: The "Catalytic Route" (Pd-Catalyzed Aminocarbonylation)

Recommended for High-Throughput Screening (HTS) library generation.[1]

This advanced method uses Carbon Monoxide (CO) insertion to install the amide carbonyl directly from an aryl halide, bypassing the need for a pre-existing carboxylic acid.

Reagents & Conditions:

- Substrate: 2-Bromo-3-amino-5-chloropyridine.
- Partner: 2-Fluoroethylamine.
- Catalyst: Pd(OAc)₂ + Xantphos (or dppf).
- CO Source: CO gas (balloon) or Molybdenum hexacarbonyl ().
- Base:
or TEA.



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Figure 2: Comparative workflow of the Standard Coupling vs. Catalytic Carbonylation routes.

Part 4: Experimental Protocol (Pathway A)

Objective: Synthesis of 3-amino-5-chloro-N-(2-fluoroethyl)picolinamide (C₈H₉ClFN₃O). Scale: 1.0 Gram (Representative).

Materials Table:

Reagent	MW (g/mol)	Equiv.	Mass/Vol	Role
3-Amino-5-chloropicolinic acid	172.57	1.0	1.00 g	Limiting Reagent
2-Fluoroethylamine HCl	99.53	1.2	0.69 g	Nucleophile
HATU	380.23	1.2	2.64 g	Coupling Agent
DIPEA	129.24	3.0	3.0 mL	Base

| DMF (Anhydrous) | - | - | 10.0 mL | Solvent [\[1\]](#)

Step-by-Step Methodology:

- Preparation of Active Ester:
 - Charge a 50 mL round-bottom flask with 3-Amino-5-chloropicolinic acid (1.00 g) and anhydrous DMF (10 mL).
 - Add DIPEA (1.0 mL, 1.0 equiv) to solubilize the zwitterionic acid.
 - Cool the solution to 0°C (ice bath).
 - Add HATU (2.64 g) in one portion. Stir at 0°C for 30 minutes. Observation: Solution typically turns yellow/orange indicating active ester formation.[\[1\]](#)
- Amine Addition:

- In a separate vial, dissolve 2-Fluoroethylamine HCl (0.69 g) in DMF (2 mL) and the remaining DIPEA (2.0 mL).
- Add this amine solution dropwise to the activated acid mixture at 0°C over 5 minutes.
- Why? Pre-mixing the amine salt with base ensures the free amine is available immediately upon addition, preventing accumulation of unreacted active ester which can racemize or hydrolyze.[1]
- Reaction & Workup:
 - Allow the reaction to warm to Room Temperature (20-25°C) and stir for 4 hours.
 - Monitor: Check via LC-MS (ESI+). Target mass [M+H]⁺ = 218.0.
 - Quench: Pour the reaction mixture into saturated (50 mL) and extract with Ethyl Acetate (mL).
 - Wash: Wash combined organics with 5% LiCl solution (to remove DMF) followed by brine. Dry over .
- Purification:
 - Concentrate in vacuo.
 - Purify via Flash Column Chromatography (Silica Gel).
 - Eluent: 0-50% Ethyl Acetate in Hexanes.
 - Yield Expectation: 75-85% (White to off-white solid).[1]

Part 5: Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized C₈H₉ClFN₃O, the following analytical signatures must be confirmed.

1. Proton NMR (DMSO-d₆, 400 MHz):

- 8.6 ppm (t, 1H): Amide NH (Triplet due to coupling with ethyl).
- 7.8 ppm (d, 1H): Pyridine H₆ (Deshielded by ring N).
- 7.2 ppm (d, 1H): Pyridine H₄.
- 6.5 ppm (s, 2H): Primary amine () – Broad singlet, exchangeable.[1]
- 4.5 ppm (dt, 2H):
-F (Doublet of triplets, large J-coupling to F).[1]
- 3.6 ppm (dq, 2H):
-N.[1]

2. ¹⁹F NMR:

- -220 ppm: Characteristic signal for mono-fluorinated alkyl chain.[1]

3. LC-MS:

- Single peak at retention time consistent with moderate polarity.
- Isotope pattern: Distinct 3:1 ratio for M and M+2 peaks due to Chlorine ().

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Sources

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